Lsd1-IN-26

Description

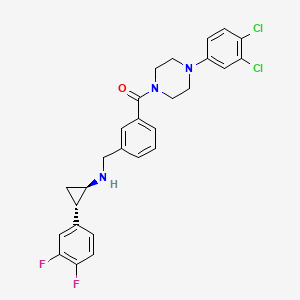

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C27H25Cl2F2N3O |

|---|---|

Molecular Weight |

516.4 g/mol |

IUPAC Name |

[4-(3,4-dichlorophenyl)piperazin-1-yl]-[3-[[[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino]methyl]phenyl]methanone |

InChI |

InChI=1S/C27H25Cl2F2N3O/c28-22-6-5-20(14-23(22)29)33-8-10-34(11-9-33)27(35)19-3-1-2-17(12-19)16-32-26-15-21(26)18-4-7-24(30)25(31)13-18/h1-7,12-14,21,26,32H,8-11,15-16H2/t21-,26+/m0/s1 |

InChI Key |

QNHOPWFOAWAAJS-HFZDXXHNSA-N |

Isomeric SMILES |

C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)C(=O)C3=CC=CC(=C3)CN[C@@H]4C[C@H]4C5=CC(=C(C=C5)F)F |

Canonical SMILES |

C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)C(=O)C3=CC=CC(=C3)CNC4CC4C5=CC(=C(C=C5)F)F |

Origin of Product |

United States |

Foundational & Exploratory

Lsd1 Inhibitors: A Technical Guide on the Mechanism of Action

Disclaimer: Publicly available scientific literature and databases do not contain specific information on a compound designated "Lsd1-IN-26." This guide provides a comprehensive overview of the mechanism of action of Lysine-Specific Demethylase 1 (LSD1) inhibitors, using data from well-characterized preclinical and clinical compounds as representative examples.

Executive Summary

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in cellular differentiation, proliferation, and tumorigenesis by removing methyl groups from histone and non-histone proteins.[1][2] Its enzymatic activity and scaffolding function make it a compelling target for therapeutic intervention, particularly in oncology.[1] LSD1 inhibitors are a class of small molecules designed to block the catalytic function and/or the protein-protein interactions of LSD1, leading to anti-tumor effects in a variety of cancers, including acute myeloid leukemia (AML), small cell lung cancer (SCLC), and neuroblastoma.[1][3] This document details the molecular mechanism of action of LSD1 inhibitors, summarizes key preclinical data, outlines relevant experimental protocols, and provides visual representations of the associated biological pathways.

Core Mechanism of Action

LSD1 functions as an epigenetic eraser, primarily targeting mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2) and lysine 9 of histone H3 (H3K9me1/2).[4] The demethylation of H3K4, a mark associated with active gene transcription, leads to transcriptional repression. Conversely, removal of the repressive H3K9 methylation mark can result in gene activation.[4][5] The catalytic process is dependent on a flavin adenine dinucleotide (FAD) cofactor and results in the production of formaldehyde and hydrogen peroxide.[6][7]

LSD1 inhibitors exert their effects through several key mechanisms:

-

Enzymatic Inhibition: Both reversible and irreversible inhibitors bind to the catalytic domain of LSD1, preventing the demethylation of its substrates. This leads to an accumulation of H3K4me2 and other methylation marks, altering gene expression profiles.

-

Disruption of Protein-Protein Interactions: LSD1 functions within larger protein complexes, such as the CoREST complex.[8] Some inhibitors can disrupt the scaffolding function of LSD1, interfering with its ability to interact with transcription factors like SNAIL and GFI1, which are crucial for driving differentiation block in certain cancers.[1]

-

Induction of Cellular Differentiation: By inhibiting LSD1, these compounds can re-activate silenced differentiation programs in cancer cells. For example, in AML, LSD1 inhibition leads to an increase in myeloid differentiation markers like CD11b and CD86.[4]

-

Tumor Growth Arrest and Apoptosis: The altered gene expression resulting from LSD1 inhibition can lead to cell cycle arrest, inhibition of proliferation, and induction of apoptosis in tumor cells.[9][10]

-

Modulation of the Tumor Microenvironment: LSD1 inhibition has been shown to enhance anti-tumor immunity by reactivating immune checkpoint regulators and modulating T-cell responses.[4]

Quantitative Data on Representative LSD1 Inhibitors

The following tables summarize key in vitro and in vivo data for several well-characterized LSD1 inhibitors.

Table 1: In Vitro Potency of Representative LSD1 Inhibitors

| Compound Name | Target | IC50 (nM) | Cell Line(s) | Effect |

| Unnamed 1H-pyrrolo[2,3-c]pyridin derivative | LSD1 | 1.2 | - | Enzymatic Inhibition |

| Unnamed 1H-pyrrolo[2,3-c]pyridin derivative | - | 5 (MV4-11), 4 (Kasumi-1) | AML | Antiproliferative |

| Unnamed 1H-pyrrolo[2,3-c]pyridin derivative | - | 110 | SCLC (NCI-H526) | Antiproliferative |

| HCI-2509 | LSD1 | 300 - 5000 | Lung Adenocarcinoma | Reduced Cell Growth |

Table 2: In Vivo Efficacy of a Representative LSD1 Inhibitor

| Compound | Animal Model | Dosing | Outcome | T/C Value (%) | Tumor Growth Inhibition (%) |

| Unnamed 1H-pyrrolo[2,3-c]pyridin derivative | MV4-11 Xenograft | 10 mg/kg (oral) | Dose-dependent tumor growth suppression | 72.16 | 42.11 |

| Unnamed 1H-pyrrolo[2,3-c]pyridin derivative | MV4-11 Xenograft | 20 mg/kg (oral) | Dose-dependent tumor growth suppression | 39.40 | 63.25 |

*T/C Value: Treatment vs. Control tumor volume ratio.

Experimental Protocols

LSD1 Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This assay is used to determine the in vitro enzymatic activity of LSD1 inhibitors.

Protocol:

-

Compound Preparation: Serially dilute test compounds in DMSO.

-

Enzyme and Substrate Preparation: Prepare a solution of recombinant human LSD1/CoREST complex in assay buffer (50 mM Tris-HCl, pH 8.5, 50 mM NaCl, 0.01% Tween-20, and 1 mM DTT). Prepare a mix of flavin adenine dinucleotide and a biotinylated monomethyl H3(1-21)K4 peptide substrate.[1]

-

Reaction Initiation: In a 384-well plate, add the test compound, followed by the LSD1/CoREST complex. Initiate the enzymatic reaction by adding the FAD/peptide substrate mix. The final DMSO concentration should be 0.5%.[1]

-

Incubation: Incubate the plate for 1 hour at 25°C.[1]

-

Detection: Add a detection mix containing Eu3+-cryptate-labeled anti-H3K4me0 detection antibody and XL665-conjugated streptavidin.[1]

-

Data Acquisition: Read the plate on an HTRF-compatible reader and calculate the ratio of the emission at 665 nm to that at 620 nm. Data is then normalized to controls to determine the percent inhibition and calculate IC50 values.

Cell Proliferation Assay

This assay measures the effect of LSD1 inhibitors on the growth of cancer cell lines.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., MV4-11 for AML) in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the LSD1 inhibitor for a specified period (e.g., 72 hours).

-

Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®) to the wells and incubate according to the manufacturer's instructions.

-

Data Acquisition: Measure luminescence using a plate reader.

-

Data Analysis: Normalize the data to vehicle-treated controls and calculate IC50 values using a non-linear regression model.

In Vivo Tumor Xenograft Model

This protocol assesses the anti-tumor efficacy of an LSD1 inhibitor in a living organism.

Protocol:

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., MV4-11) into the flank of immunocompromised mice.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers.

-

Treatment Initiation: Once tumors reach a predetermined size, randomize the mice into vehicle control and treatment groups.

-

Compound Administration: Administer the LSD1 inhibitor (e.g., orally) at specified doses and schedules.

-

Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study.

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic biomarker analysis). Calculate tumor growth inhibition and T/C values.[11]

Visualizations

Signaling Pathways and Mechanisms

References

- 1. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Silencing Lysine-Specific Histone Demethylase 1 (LSD1) Causes Increased HP1-Positive Chromatin, Stimulation of DNA Repair Processes, and Dysregulation of Proliferation by Chk1 Phosphorylation in Human Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. When combined, a novel LSD1 inhibitor and an existing therapy enhance each other’s anti-cancer effects | EurekAlert! [eurekalert.org]

- 4. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Roles of lysine-specific demethylase 1 (LSD1) in homeostasis and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. LSD1 and The Chemistry of Histone Demethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A state-of-the-art review on LSD1 and its inhibitors in breast cancer: Molecular mechanisms and therapeutic significance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. LSD1: biologic roles and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Preclinical studies reveal that LSD1 inhibition results in tumor growth arrest in lung adenocarcinoma independently of driver mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Discovery of novel LSD1 inhibitors with favorable PK and activity in models of AML | BioWorld [bioworld.com]

Lsd1-IN-26: A Potent Tranylcypromine-Based Inhibitor of Lysine-Specific Demethylase 1 for Gastric Cancer Therapy

An In-depth Technical Guide

This whitepaper provides a comprehensive technical overview of the discovery, synthesis, and biological evaluation of Lsd1-IN-26, a novel and potent inhibitor of Lysine-Specific Demethylase 1 (LSD1). Developed as a tranylcypromine-based derivative, this compound has demonstrated significant potential as a therapeutic agent for gastric cancer. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data analysis, and visualizations of relevant biological pathways and experimental workflows.

Introduction to LSD1 and Its Role in Cancer

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a critical role in epigenetic regulation. It specifically removes methyl groups from mono- and di-methylated lysine residues on histone H3, primarily at positions 4 (H3K4) and 9 (H3K9). By modulating histone methylation status, LSD1 regulates gene expression, influencing a wide array of cellular processes including differentiation, proliferation, and apoptosis.

Dysregulation of LSD1 activity is frequently observed in various cancers, including gastric cancer, where its overexpression is associated with poor prognosis. By altering the epigenetic landscape, LSD1 can lead to the silencing of tumor suppressor genes and the activation of oncogenes, thereby promoting cancer progression. This has established LSD1 as a promising therapeutic target for the development of novel anticancer agents.

Discovery of this compound

This compound (also referred to as compound 12u) was identified through a focused drug discovery effort aimed at developing novel, potent, and selective LSD1 inhibitors based on the tranylcypromine scaffold. The design strategy involved the synthesis of a series of derivatives to explore the structure-activity relationship and optimize inhibitory potency against LSD1.

Quantitative Data Summary

The inhibitory activity of this compound against LSD1 and its anti-proliferative effects on various cancer cell lines were quantified. The data is summarized in the tables below for clear comparison.

Table 1: Enzymatic Inhibition Data for this compound [1]

| Target | IC50 (nM) |

| LSD1 | 25.3 |

| MAO-A | 1234.57 |

| MAO-B | 3819.27 |

Table 2: Anti-proliferative Activity of this compound [1]

| Cell Line | Cancer Type | IC50 (μM) |

| MGC-803 | Gastric Cancer | 14.3 ± 1.18 |

| KYSE450 | Esophageal Squamous Cell Carcinoma | 22.8 ± 1.45 |

| HCT-116 | Colorectal Carcinoma | 16.3 ± 2.22 |

Synthesis of this compound

The synthesis of this compound is based on a multi-step chemical process starting from commercially available reagents. The following is a detailed protocol for its preparation.

Experimental Protocol: Chemical Synthesis

General Information: All reagents and solvents were purchased from commercial suppliers and used without further purification. Reactions were monitored by thin-layer chromatography (TLC) on silica gel plates. 1H NMR and 13C NMR spectra were recorded on a Bruker spectrometer. Mass spectra were obtained using a high-resolution mass spectrometer.

Synthesis of Intermediate A:

-

To a solution of trans-2-phenylcyclopropan-1-amine (1.0 eq) in dichloromethane (DCM), add di-tert-butyl dicarbonate (Boc2O) (1.1 eq) and triethylamine (1.5 eq).

-

Stir the reaction mixture at room temperature for 12 hours.

-

After completion of the reaction (monitored by TLC), wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the Boc-protected intermediate.

Synthesis of Intermediate B:

-

To a solution of 4-(bromomethyl)benzonitrile (1.2 eq) in dimethylformamide (DMF), add Intermediate A (1.0 eq) and potassium carbonate (2.0 eq).

-

Stir the reaction mixture at 60 °C for 8 hours.

-

Cool the reaction to room temperature and pour it into ice-water.

-

Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford Intermediate B.

Final Synthesis of this compound (Compound 12u):

-

Dissolve Intermediate B (1.0 eq) in a solution of 4M HCl in 1,4-dioxane.

-

Stir the reaction mixture at room temperature for 4 hours.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Triturate the residue with diethyl ether to obtain the hydrochloride salt of this compound as a white solid.

-

Further purify the product by recrystallization if necessary.

Biological Evaluation

The biological activity of this compound was assessed through a series of in vitro experiments to determine its enzymatic inhibition, effects on cancer cell proliferation, and mechanism of action.

Experimental Protocol: LSD1 Enzymatic Assay

The inhibitory activity of this compound against recombinant human LSD1 was determined using a horseradish peroxidase (HRP)-coupled assay.

-

Reagents: Recombinant human LSD1, H3K4me2 peptide substrate, horseradish peroxidase, Amplex Red reagent, and assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).

-

Procedure:

-

Prepare a serial dilution of this compound in assay buffer.

-

In a 96-well plate, add the LSD1 enzyme and the diluted inhibitor.

-

Incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding the H3K4me2 peptide substrate and FAD.

-

Incubate for 1 hour at 37 °C.

-

Add the HRP and Amplex Red solution to each well.

-

Incubate for 15 minutes at room temperature in the dark.

-

Measure the fluorescence intensity at an excitation wavelength of 530 nm and an emission wavelength of 590 nm.

-

Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

-

Experimental Protocol: Cell Growth Inhibition Assay (MTT Assay)

The anti-proliferative effects of this compound on cancer cells were evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Culture: MGC-803, KYSE450, and HCT-116 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37 °C in a humidified atmosphere with 5% CO2.

-

Procedure:

-

Seed the cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 48 hours.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

-

Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 values from the dose-response curves.

-

Experimental Protocol: Western Blot Analysis

Western blotting was performed to assess the effect of this compound on the methylation status of H3K4 and H3K9 and the expression of apoptosis-related proteins.

-

Cell Treatment and Lysis: Treat MGC-803 cells with this compound for 48 hours. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against H3K4me1/2, H3K9me1/2, Bcl-2, c-IAP1, Caspase-3, Caspase-9, and GAPDH overnight at 4 °C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Mechanism of Action

This compound exerts its anti-cancer effects through the potent and selective inhibition of LSD1. This leads to an increase in the levels of mono- and di-methylated H3K4 and H3K9, resulting in the reactivation of silenced tumor suppressor genes. Furthermore, this compound was found to induce apoptosis in MGC-803 gastric cancer cells. This is evidenced by the dose-dependent decrease in the expression of anti-apoptotic proteins Bcl-2 and c-IAP1, and the cleavage of the apoptotic executioner proteins Caspase-3 and Caspase-9.[1]

Visualizations

Signaling Pathway

Experimental Workflow

Conclusion

This compound represents a significant advancement in the development of targeted therapies for gastric cancer. Its potent and selective inhibition of LSD1, coupled with its demonstrated anti-proliferative and pro-apoptotic activities, underscores its potential as a lead compound for further preclinical and clinical investigation. The detailed synthetic and experimental protocols provided in this whitepaper are intended to facilitate further research and development in this promising area of cancer therapeutics.

References

Lsd1-IN-26: A Technical Deep Dive into its Epigenetic Role and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysine-specific demethylase 1 (LSD1), the first identified histone demethylase, has emerged as a critical regulator of gene expression and a promising therapeutic target in various diseases, particularly cancer. LSD1 functions by removing mono- and di-methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), thereby playing a pivotal role in transcriptional regulation. Its overexpression is frequently observed in numerous cancers, where it contributes to oncogenesis by promoting cell proliferation, survival, and blocking differentiation. Lsd1-IN-26 is a potent small molecule inhibitor of LSD1 that has demonstrated significant anti-tumor activity in preclinical studies. This technical guide provides a comprehensive overview of the epigenetic role of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and a visual representation of its effects on cellular signaling pathways.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its inhibitory potency and cellular activity.

| Enzyme Inhibition | IC50 (nM) |

| LSD1 | 25.3[1] |

| MAO-A | 1234.57[1] |

| MAO-B | 3819.27[1] |

| Table 1: In vitro inhibitory potency of this compound against LSD1 and related monoamine oxidases (MAO-A and MAO-B). The data highlights the selectivity of this compound for LSD1. |

| Cellular Antiproliferative Activity | IC50 (µM) |

| MGC-803 (Gastric Cancer) | 14.3 ± 1.18[1] |

| KYSE450 (Esophageal Squamous Cell Carcinoma) | 22.8 ± 1.45[1] |

| HCT-116 (Colorectal Carcinoma) | 16.3 ± 2.22[1] |

| Table 2: In vitro antiproliferative activity of this compound against various human cancer cell lines. The IC50 values indicate the concentration of the inhibitor required to reduce cell viability by 50%. |

Mechanism of Action and Signaling Pathways

This compound exerts its effects by directly inhibiting the demethylase activity of LSD1. This inhibition leads to the accumulation of methyl marks on histone H3, specifically H3K4me1/2 and H3K9me2/3.[1] The altered histone methylation landscape results in the reactivation of silenced tumor suppressor genes and the repression of oncogenic pathways. One of the key downstream effects of this compound is the induction of apoptosis, or programmed cell death, in cancer cells. This is mediated, in part, by the downregulation of anti-apoptotic proteins such as Bcl-2 and c-IAP1.[1] Furthermore, this compound has been shown to induce cellular differentiation and inhibit cancer cell migration and stemness.[1]

Caption: Signaling pathway of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

LSD1 Inhibition Assay (Peroxidase-Coupled Assay)

This assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the LSD1-catalyzed demethylation reaction.

Materials:

-

Recombinant human LSD1 enzyme

-

Dimethylated H3K4 peptide substrate

-

Horseradish peroxidase (HRP)

-

4-aminoantipyrine

-

Dichlorohydroxybenzenesulfonate

-

Assay buffer (e.g., 50 mM sodium phosphate, pH 7.4)

-

96-well microplate (black)

-

Plate reader capable of measuring absorbance at 515 nm

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the LSD1 enzyme to each well.

-

Add the this compound dilutions to the respective wells and pre-incubate for 15 minutes on ice.

-

Initiate the enzymatic reaction by adding the H3K4 peptide substrate.

-

Simultaneously, add the HRP, 4-aminoantipyrine, and dichlorohydroxybenzenesulfonate solution to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Measure the absorbance at 515 nm.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

References

Lsd1-IN-26: A Technical Guide to a Potent KDM1A Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lysine-specific demethylase 1 (KDM1A), also known as LSD1, is a flavin-dependent monoamine oxidase that plays a critical role in epigenetic regulation through the demethylation of histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). Its dysregulation is implicated in various cancers, making it a compelling target for therapeutic intervention. Lsd1-IN-26 has emerged as a potent and selective inhibitor of KDM1A. This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activity, detailed experimental protocols for its evaluation, and an exploration of its mechanism of action within the KDM1A signaling pathway.

Introduction to KDM1A/LSD1

KDM1A is a key epigenetic modulator that, as part of larger protein complexes such as CoREST and NuRD, removes mono- and di-methyl groups from H3K4, leading to transcriptional repression.[1][2] Conversely, in association with androgen or estrogen receptors, it can demethylate H3K9, resulting in transcriptional activation.[2][3] The enzymatic activity of KDM1A is dependent on a flavin adenine dinucleotide (FAD) cofactor.[4] The catalytic process involves the oxidation of the methylated lysine, producing formaldehyde and hydrogen peroxide as byproducts.[5]

The overexpression of KDM1A has been observed in a multitude of cancers, including gastric, breast, prostate, and small cell lung cancer, as well as acute myeloid leukemia (AML).[6][7] Elevated KDM1A levels are often associated with poor prognosis, attributed to its role in promoting cell proliferation, differentiation arrest, and epithelial-mesenchymal transition (EMT).[8][9] Consequently, the development of small molecule inhibitors targeting KDM1A has become a significant focus in oncology drug discovery.

This compound: A Potent KDM1A Inhibitor

This compound is a potent inhibitor of KDM1A with a reported half-maximal inhibitory concentration (IC50) of 25.3 nM.[10] It also exhibits inhibitory activity against monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), with IC50 values of 1234.57 nM and 3819.27 nM, respectively, demonstrating a degree of selectivity for KDM1A.[10]

Biochemical and Cellular Activity

The inhibitory activity of this compound translates to significant cellular effects. In the MGC-803 human gastric cancer cell line, this compound induces apoptosis.[10] Mechanistically, treatment with this compound leads to an accumulation of its histone substrates, H3K4me1/2 and H3K9me2/3, consistent with the inhibition of KDM1A's demethylase activity.[10] This alteration in histone methylation status is accompanied by a decrease in the expression of the anti-apoptotic protein Bcl-2 and the cellular inhibitor of apoptosis protein 1 (c-IAP1), providing a molecular basis for the observed induction of apoptosis.[10]

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound.

| Target | IC50 (nM) | Reference |

| KDM1A/LSD1 | 25.3 | [10] |

| MAO-A | 1234.57 | [10] |

| MAO-B | 3819.27 | [10] |

Table 1: Biochemical Inhibitory Activity of this compound

| Cell Line | Effect | Observations | Reference |

| MGC-803 (Gastric Cancer) | Induction of Apoptosis | - | [10] |

| MGC-803 (Gastric Cancer) | Histone Methylation | Accumulation of H3K4me1/2 and H3K9me2/3 | [10] |

| MGC-803 (Gastric Cancer) | Protein Expression | Decrease in Bcl-2 and c-IAP1 | [10] |

Table 2: Cellular Activity of this compound

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of this compound.

KDM1A/LSD1 Inhibition Assay (In Vitro)

This protocol describes a common fluorescence-based method for measuring KDM1A activity and its inhibition.

Materials:

-

Recombinant human KDM1A/LSD1 enzyme

-

KDM1A substrate (e.g., a peptide corresponding to the N-terminal tail of histone H3)

-

Horseradish peroxidase (HRP)

-

10-Acetyl-3,7-dihydroxyphenoxazine (ADHP) or similar HRP substrate

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM NaCl, 1 mM DTT)

-

This compound and other control inhibitors

-

96-well black microplates

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add the KDM1A enzyme, assay buffer, and the inhibitor at various concentrations.

-

Initiate the reaction by adding the KDM1A substrate.

-

Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

-

Stop the demethylase reaction and initiate the detection reaction by adding a solution containing HRP and ADHP.

-

Incubate the plate at room temperature for 10-15 minutes, protected from light.

-

Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the HRP substrate (e.g., ~530 nm excitation and ~590 nm emission for resorufin, the product of ADHP oxidation).

-

Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability and Apoptosis Assay in MGC-803 Cells

This protocol outlines the assessment of cell viability and apoptosis induction in MGC-803 cells upon treatment with this compound.

Materials:

-

MGC-803 human gastric cancer cell line

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent

-

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

-

Flow cytometer

Procedure (Cell Viability - MTT Assay):

-

Seed MGC-803 cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified duration (e.g., 48 hours).

-

Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells.

Procedure (Apoptosis - Annexin V/PI Staining):

-

Seed MGC-803 cells in a 6-well plate and treat with this compound as described above.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in binding buffer provided with the apoptosis detection kit.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot Analysis for Histone Methylation and Apoptosis-Related Proteins

This protocol details the detection of changes in histone methylation and the expression of apoptosis-related proteins in MGC-803 cells.

Materials:

-

MGC-803 cells treated with this compound

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against: H3K4me1, H3K4me2, H3K9me2, H3K9me3, total Histone H3, Bcl-2, c-IAP1, and a loading control (e.g., GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Lyse the treated MGC-803 cells in RIPA buffer and quantify the protein concentration using a BCA assay.

-

Denature the protein lysates and separate them by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the desired primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the ECL substrate.

-

Visualize the protein bands using a chemiluminescence imaging system and quantify the band intensities.

Signaling Pathways and Mechanism of Action

The following diagrams illustrate the proposed mechanism of action of this compound and a typical experimental workflow for its characterization.

Figure 1: Proposed signaling pathway of this compound in inducing apoptosis through KDM1A inhibition.

Figure 2: A typical experimental workflow for the characterization of a KDM1A inhibitor like this compound.

Conclusion

This compound is a potent and selective inhibitor of KDM1A that demonstrates significant anti-cancer activity in gastric cancer cells by inducing apoptosis. Its mechanism of action involves the inhibition of KDM1A's demethylase activity, leading to alterations in histone methylation and the expression of key apoptosis-related proteins. The data and protocols presented in this technical guide provide a solid foundation for further investigation and development of this compound and other KDM1A inhibitors as potential cancer therapeutics. Further studies are warranted to explore its efficacy in a broader range of cancer models and to evaluate its in vivo pharmacokinetic and pharmacodynamic properties.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. LSD1 inhibitors: a patent review (2010-2015) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of novel (E)-N'-(2,3-dihydro-1H-inden-1-ylidene) benzohydrazides as potent LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of a Novel Inhibitor of Histone Lysine-Specific Demethylase 1A (KDM1A/LSD1) as Orally Active Antitumor Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis and biological evaluation of tetrahydroquinoline-based reversible LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Discovery of Reversible Inhibitors of KDM1A Efficacious in Acute Myeloid Leukemia Models - PMC [pmc.ncbi.nlm.nih.gov]

Lsd1-IN-26: A Technical Guide to Target Validation

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the target validation for Lsd1-IN-26, a potent inhibitor of Lysine-specific demethylase 1 (LSD1). The information presented herein is intended for professionals in the fields of biomedical research and drug development.

Introduction to LSD1

Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a critical role in epigenetic regulation. It primarily removes methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), a mark associated with active gene transcription. By removing these marks, LSD1 generally acts as a transcriptional co-repressor. However, it can also function as a co-activator by demethylating H3K9me1/2, a repressive mark. LSD1 is a key component of several large protein complexes, including the CoREST and NuRD complexes, which are essential for its activity on nucleosomal substrates.[1]

The dysregulation of LSD1 has been implicated in the pathogenesis of numerous cancers, including gastric, prostate, and breast cancer, as well as hematological malignancies.[2] Its overexpression often correlates with poor prognosis, making it an attractive therapeutic target. This compound has emerged as a potent small molecule inhibitor of LSD1, and this guide details the validation of its primary target.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its potency and selectivity.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (nM) |

| LSD1 | 25.3[3] |

| MAO-A | 1234.57[3] |

| MAO-B | 3819.27[3] |

Table 2: Cellular Antiproliferative Activity of this compound

| Cell Line | Cancer Type | IC50 (µM) |

| MGC-803 | Gastric Cancer | 14.3 ± 1.18[3] |

| KYSE450 | Esophageal Squamous Cell Carcinoma | 22.8 ± 1.45[3] |

| HCT-116 | Colorectal Carcinoma | 16.3 ± 2.22[3] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the target validation of this compound and related compounds.

LSD1 Inhibition Assay (In Vitro)

A common method to determine the in vitro inhibitory activity of compounds against LSD1 is a horseradish peroxidase (HRP)-coupled assay.[1]

-

Principle: The demethylation reaction catalyzed by LSD1 produces hydrogen peroxide (H₂O₂). In the presence of HRP and a suitable substrate (e.g., Amplex Red), the H₂O₂ quantitatively generates a fluorescent product that can be measured.

-

Procedure:

-

Recombinant human LSD1/CoREST complex is incubated with a dimethylated H3K4 peptide substrate in an assay buffer.

-

This compound or other test compounds at various concentrations are added to the reaction mixture.

-

The reaction is initiated by the addition of the FAD cofactor.

-

After a defined incubation period at room temperature, the HRP and Amplex Red solution is added.

-

The fluorescence is measured using a microplate reader (excitation ~530-560 nm, emission ~590 nm).

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Cellular Proliferation Assay

The antiproliferative effects of this compound on cancer cell lines are typically assessed using a standard MTT or similar cell viability assay.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

-

Procedure:

-

Cancer cells (e.g., MGC-803, KYSE450, HCT-116) are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).

-

After treatment, the MTT reagent is added to each well and incubated for a few hours.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.

-

Western Blot Analysis for Histone Methylation

Western blotting is used to confirm the on-target effect of this compound in cells by assessing the levels of specific histone methylation marks.

-

Principle: This technique uses antibodies to detect specific proteins (in this case, histones with specific methylation marks) that have been separated by size using gel electrophoresis.

-

Procedure:

-

Cancer cells are treated with this compound for a designated time.

-

Histones are extracted from the cell nuclei.

-

The histone extracts are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for H3K4me1, H3K4me2, H3K9me2, and total H3 (as a loading control).

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

A chemiluminescent substrate is added, and the resulting signal is detected using an imaging system.

-

The band intensities are quantified to determine the relative changes in histone methylation levels. This compound treatment is expected to lead to an accumulation of H3K4me1/2 and H3K9me2/3.[3]

-

Visualizations

The following diagrams illustrate key signaling pathways involving LSD1 and a typical experimental workflow for LSD1 inhibitor validation.

Conclusion

The data presented in this technical guide provide a strong validation for this compound as a potent and selective inhibitor of LSD1. Its low nanomolar in vitro potency against LSD1, coupled with its micromolar antiproliferative activity in various cancer cell lines, underscores its potential as a therapeutic agent. The cellular mechanism of action is confirmed by the observed increase in histone methylation marks upon treatment. The detailed experimental protocols and illustrative diagrams serve as a valuable resource for researchers and drug development professionals working on LSD1-targeted therapies. Further in vivo studies are warranted to fully elucidate the therapeutic potential of this compound.

References

Lsd1-IN-26: An In-Depth Technical Guide to a Novel Investigational Compound

Disclaimer: Information regarding a specific molecule designated "Lsd1-IN-26" is not publicly available in the reviewed literature. This document provides a comprehensive technical overview of its presumed target, Lysine-Specific Demethylase 1 (LSD1), and utilizes a representative, well-characterized LSD1 inhibitor to illustrate the requested data, methodologies, and mechanisms of action relevant to researchers, scientists, and drug development professionals.

Introduction to LSD1 (KDM1A)

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase homolog that plays a critical role in epigenetic regulation.[1][2] It functions primarily to demethylate mono- and di-methylated lysine residues on histone H3, specifically at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[1][3] This enzymatic activity is crucial for the regulation of gene expression.

LSD1 is a key component of several large transcriptional regulatory complexes, including the CoREST and NuRD complexes. Its association with these complexes is essential for its demethylase activity on nucleosomal substrates.[4] The catalytic mechanism of LSD1 involves the FAD cofactor to oxidize the methylated lysine, producing formaldehyde and hydrogen peroxide as byproducts.[3]

The role of LSD1 in cancer has been extensively studied. It is overexpressed in a wide range of malignancies, including acute myeloid leukemia (AML), small cell lung cancer (SCLC), breast cancer, and prostate cancer.[1][5][6] This overexpression often correlates with poor prognosis.[7] In cancer cells, LSD1 is involved in maintaining stemness, blocking cellular differentiation, and promoting proliferation, migration, and invasion.[8][9] Consequently, LSD1 has emerged as a promising therapeutic target for oncology.[10]

Mechanism of Action of LSD1 Inhibitors

LSD1 inhibitors can be broadly categorized into two main classes: irreversible and reversible inhibitors.

-

Irreversible Inhibitors: Many of the early and clinically advanced LSD1 inhibitors are irreversible, often based on a tranylcypromine (TCP) scaffold.[1] These compounds form a covalent bond with the FAD cofactor in the active site of LSD1, leading to its inactivation.

-

Reversible Inhibitors: More recently, reversible LSD1 inhibitors have been developed. These can be further divided into competitive, non-competitive, and uncompetitive inhibitors based on their binding mode with respect to the substrate.[11]

The therapeutic effect of LSD1 inhibitors stems from their ability to reactivate silenced tumor suppressor genes, induce differentiation in cancer cells (particularly in hematological malignancies), and inhibit tumor growth.[8][12]

Representative LSD1 Inhibitor: GSK2879552

To illustrate the technical details requested, we will use GSK2879552 as a representative LSD1 inhibitor. GSK2879552 is a potent, selective, and irreversible inhibitor of LSD1 that has been evaluated in clinical trials for AML and SCLC.[5][6]

Quantitative Data

| Parameter | Value | Cell Line/Assay Condition | Reference |

| IC50 (LSD1) | ~20 nM | Biochemical Assay | [6] |

| Cellular IC50 | Varies by cell line | AML and SCLC cell lines | [6] |

| Tumor Growth Inhibition | >80% | SCLC xenograft models | [6] |

Experimental Protocols

LSD1 Inhibition Assay (Biochemical)

A common method to determine the biochemical potency of an LSD1 inhibitor is a coupled-peroxidase assay.

-

Reagents: Recombinant human LSD1/CoREST complex, horseradish peroxidase (HRP), Amplex Red reagent, a dimethylated H3K4 peptide substrate, and the test inhibitor (e.g., GSK2879552).

-

Procedure:

-

The LSD1/CoREST complex is incubated with varying concentrations of the inhibitor in a suitable buffer.

-

The enzymatic reaction is initiated by the addition of the H3K4 peptide substrate.

-

The hydrogen peroxide produced as a byproduct of the demethylation reaction is measured. In the presence of HRP, it reacts with Amplex Red to produce the fluorescent product, resorufin.

-

Fluorescence is monitored over time, and the initial reaction rates are calculated.

-

-

Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Cellular Proliferation Assay

The effect of an LSD1 inhibitor on cancer cell growth can be assessed using a standard proliferation assay.

-

Cell Lines: A panel of cancer cell lines with known LSD1 expression levels (e.g., AML or SCLC cell lines).

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with a serial dilution of the LSD1 inhibitor for a specified period (e.g., 72 hours).

-

Cell viability is assessed using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.

-

-

Data Analysis: The luminescence signal is measured, and the cellular IC50 is calculated by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.

Western Blot for Histone Marks

To confirm the on-target effect of an LSD1 inhibitor in cells, the levels of H3K4me2 can be measured by Western blot.

-

Sample Preparation: Cancer cells are treated with the LSD1 inhibitor at various concentrations for a defined time. Whole-cell lysates or histone extracts are then prepared.

-

Procedure:

-

Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with a primary antibody specific for H3K4me2.

-

A loading control, such as total histone H3, should also be probed on the same membrane.

-

The membrane is then incubated with a secondary antibody conjugated to HRP.

-

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. An increase in the H3K4me2 signal with increasing inhibitor concentration indicates target engagement.

Signaling Pathways and Experimental Workflows

References

- 1. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A state-of-the-art review on LSD1 and its inhibitors in breast cancer: Molecular mechanisms and therapeutic significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. LSD1: biologic roles and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 5. LSD1/KDM1A inhibitors in clinical trials: advances and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. LSD1/KDM1A inhibitors in clinical trials: advances and prospects - ProQuest [proquest.com]

- 7. Synthesis and evaluation of small molecule inhibitors of LSD1 for use against MYCN-expressing neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Epigenetic roles of lysine-specific demethylase 1 (LSD1) in cancer metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. Design, synthesis and biological evaluation of tetrahydroquinoline-based reversible LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Lsd1-IN-26: A Technical Overview of its Function in Gastric Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the function and mechanism of action of Lsd1-IN-26, a potent inhibitor of Lysine-Specific Demethylase 1 (LSD1), in the context of gastric cancer. The information presented is collated from preclinical research, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Core Function and Mechanism of Action

This compound, also identified as compound 12u, is a tranylcypromine-based derivative that demonstrates potent inhibitory activity against LSD1, an enzyme frequently overexpressed in gastric cancer.[1] Its primary mechanism of action involves the suppression of LSD1's demethylase activity, leading to an accumulation of methylation marks on histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me2/3).[2] This epigenetic modification triggers a cascade of downstream events culminating in anti-tumor effects, including the induction of apoptosis, inhibition of cell migration, and a reduction in cancer cell stemness.[1]

Data Presentation: Inhibitory and Antiproliferative Activities

The following tables summarize the key quantitative data for this compound.

Table 1: Enzyme Inhibitory Activity of this compound [2]

| Target Enzyme | IC50 (nM) |

| LSD1 | 25.3 |

| MAO-A | 1234.57 |

| MAO-B | 3819.27 |

Table 2: Antiproliferative Activity of this compound in Cancer Cell Lines [2]

| Cell Line | Cancer Type | IC50 (μM) |

| MGC-803 | Gastric Cancer | 14.3 ± 1.18 |

| KYSE450 | Esophageal Squamous Cell Carcinoma | 22.8 ± 1.45 |

| HCT-116 | Colorectal Carcinoma | 16.3 ± 2.22 |

Signaling Pathway of this compound in Gastric Cancer Cells

This compound exerts its anticancer effects by modulating a defined signaling pathway. Upon inhibiting LSD1, the subsequent increase in histone methylation leads to the transcriptional regulation of genes involved in apoptosis. Specifically, it downregulates the expression of anti-apoptotic proteins Bcl-2 and c-IAP1. This disruption of the apoptotic balance results in the cleavage and activation of executioner caspases, Caspase-3 and Caspase-9, ultimately leading to programmed cell death.[2]

Experimental Protocols

The following are representative protocols for the key experiments cited in the research on this compound. These are based on standard laboratory procedures and the details available in the referenced literature. For precise, step-by-step instructions, consulting the original publication is recommended.

Cell Viability Assay

This protocol is based on a typical MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the antiproliferative effects of this compound.

-

Cell Seeding: Plate gastric cancer cells (e.g., MGC-803) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0-64 μM) and a vehicle control (DMSO) for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.

-

Solubilization: Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of this compound.

Western Blot Analysis

This protocol outlines the procedure for detecting changes in protein expression levels following treatment with this compound.

-

Cell Lysis: Treat MGC-803 cells with varying concentrations of this compound (e.g., 0, 8, 16, 24 μM) for 48 hours.[2] Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 μg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., H3K4me1/2, H3K9me2/3, Bcl-2, c-IAP1, Caspase-3, Caspase-9, and a loading control like GAPDH or β-actin) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

Migration Assay (Wound Healing Assay)

This protocol describes a method to assess the effect of this compound on the migratory capacity of gastric cancer cells.

-

Cell Seeding: Grow MGC-803 cells to a confluent monolayer in a 6-well plate.

-

Scratch Wound: Create a uniform scratch across the cell monolayer using a sterile pipette tip.

-

Treatment: Wash the wells with PBS to remove detached cells and add fresh medium containing different concentrations of this compound or a vehicle control.

-

Image Acquisition: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24 or 48 hours).

-

Data Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.

Sphere Formation Assay (Cancer Stemness)

This assay is used to evaluate the effect of this compound on the self-renewal capacity of gastric cancer stem-like cells.

-

Cell Seeding: Dissociate MGC-803 cells into a single-cell suspension and seed them at a low density (e.g., 1,000 cells/well) in ultra-low attachment 6-well plates.

-

Culture Conditions: Culture the cells in a serum-free stem cell medium supplemented with EGF and bFGF.

-

Treatment: Add different concentrations of this compound or a vehicle control to the medium.

-

Sphere Formation: Incubate the cells for 7-14 days to allow for the formation of tumor spheres.

-

Quantification: Count the number and measure the size of the spheres formed in each well using a microscope.

Conclusion

This compound is a promising preclinical candidate for the treatment of gastric cancer. Its potent and specific inhibition of LSD1 leads to favorable epigenetic modifications that reactivate apoptotic pathways and suppress cancer cell migration and stemness. The data and methodologies presented in this guide provide a solid foundation for further research and development of LSD1 inhibitors as a therapeutic strategy for gastric cancer.

References

The Role of Lysine-Specific Demethylase 1 (LSD1) in Cancer Progression: A Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, was the first histone demethylase to be discovered and has since been identified as a critical regulator of gene expression.[1][2] It functions primarily by removing methyl groups from mono- and di-methylated lysine 4 and lysine 9 of histone H3 (H3K4me1/2 and H3K9me1/2).[2][3] Aberrantly high expression of LSD1 is a common feature across a wide array of human cancers, where it is strongly correlated with tumor progression, poor prognosis, and resistance to therapy.[4][5][6] LSD1's oncogenic role is multifaceted, involving the epigenetic regulation of key cancer-related processes including cell proliferation, epithelial-mesenchymal transition (EMT), stemness, and angiogenesis.[7][8][9] Beyond histones, LSD1 also demethylates non-histone substrates, such as p53 and HIF-1α, further expanding its influence on tumorigenesis.[8][10][11] This central role in cancer biology has positioned LSD1 as a highly promising therapeutic target, leading to the development of numerous small molecule inhibitors, several of which are currently undergoing clinical evaluation.[3][12] This document provides a comprehensive technical overview of LSD1's mechanisms in cancer, summarizes key quantitative data, details relevant experimental protocols, and visualizes critical pathways and workflows.

Molecular Mechanisms of LSD1 in Cancer

LSD1 is a flavin adenine dinucleotide (FAD)-dependent amine oxidase that plays a pivotal role in transcriptional regulation.[11][13] Its function is highly context-dependent, determined by the protein complexes it associates with, allowing it to act as either a transcriptional repressor or co-activator.[10][13]

Enzymatic Activity and Transcriptional Regulation

LSD1's primary function is the demethylation of histone H3. Its substrate specificity is dictated by its binding partners.

-

Transcriptional Repression: When complexed with the CoREST repressor complex, LSD1 targets H3K4me1/2, marks associated with active enhancers and promoters.[14] By removing these methyl groups, LSD1 facilitates chromatin condensation and gene silencing. This is a primary mechanism by which LSD1 represses tumor suppressor genes.

-

Transcriptional Activation: Conversely, LSD1 can act as a co-activator for nuclear hormone receptors, such as the androgen and estrogen receptors.[1][11] In this context, it demethylates H3K9me1/2, which are repressive marks, thereby leading to transcriptional activation of genes that can drive cancer cell proliferation.[1][11]

Demethylation of Non-Histone Substrates

LSD1's oncogenic activity is also mediated through the demethylation of several non-histone proteins, affecting their stability and function.[10]

-

p53: LSD1 demethylates the tumor suppressor p53 at lysine 370 (K370me2), which inhibits p53's interaction with its downstream targets and represses its pro-apoptotic activity.[4][8][10]

-

DNMT1: LSD1 can demethylate and stabilize DNA methyltransferase 1 (DNMT1), an enzyme critical for maintaining DNA methylation patterns.[1][7][11] This contributes to the aberrant epigenetic silencing of tumor suppressor genes.

-

HIF-1α: By demethylating and stabilizing the hypoxia-inducible factor-1α (HIF-1α), LSD1 promotes angiogenesis and metabolic reprogramming in cancer cells, allowing them to adapt to the hypoxic tumor microenvironment.[7][8][10]

-

STAT3: LSD1-mediated demethylation of STAT3 enhances its activity, promoting cancer cell proliferation and survival.[7][11]

Involvement in Key Signaling Pathways

LSD1 integrates with and modulates critical oncogenic signaling pathways.

-

Wnt/β-catenin Pathway: In colorectal and other cancers, LSD1 can activate the Wnt/β-catenin pathway by repressing the expression of its inhibitors, such as DKK1.[15] This leads to the nuclear translocation of β-catenin and transcription of target genes like c-Myc, driving cell proliferation.[15] In bladder cancer, LSD1 complexes with β-catenin to directly upregulate the transcription factor LEF1, which enhances EMT-mediated cancer progression.[16]

-

PI3K/AKT/mTOR Pathway: LSD1 can activate the PI3K/AKT signaling pathway, which in turn activates mTORC1, a key regulator of cell growth and autophagy.[15] This contributes to reduced autophagy in tumor cells, promoting their survival.[15]

-

TGF-β Pathway: In non-small cell lung cancer (NSCLC), LSD1-mediated demethylation promotes cancer cell metastasis by activating the TGF-β1 pathway.[17]

LSD1 as a Prognostic Biomarker

LSD1 is significantly overexpressed in a multitude of solid tumors and hematological malignancies, including breast, prostate, lung, bladder, and gastric cancers, as well as acute myeloid leukemia (AML).[1][7] This overexpression is frequently associated with more aggressive tumor phenotypes, metastasis, and poor clinical outcomes.[6][16][17] Multiple meta-analyses have confirmed that high LSD1 expression is a significant predictor of worse overall survival (OS) and recurrence-free survival (RFS) across various cancer types.[4][6]

Table 1: Prognostic Significance of LSD1 Overexpression in Various Cancers

| Cancer Type(s) | Number of Patients | Prognostic Association | Hazard Ratio (HR) with 95% CI | Citation(s) |

|---|---|---|---|---|

| Various Cancers | 1,149 | Poor Overall Survival (OS) | 1.80 (1.39–2.34) | [4] |

| Various Cancers | 3,151 | Poor Overall Survival (OS) | 2.08 (1.66–2.61) | [6] |

| Various Cancers | 3,151 | Poor Recurrence-Free Survival (RFS) | 3.09 (1.81–5.26) | [6] |

| Hepatocellular Carcinoma | - | Unfavorable Overall Survival (OS) | 2.456 (1.234–3.932) |[4] |

Therapeutic Targeting of LSD1

The central role of LSD1 in driving and sustaining malignant phenotypes makes it an attractive target for cancer therapy.[18] Inhibition of LSD1 can block cancer cell proliferation, induce differentiation (particularly in AML), and suppress migration and invasion.[5][7][18]

LSD1 Inhibitors

A large number of small molecule LSD1 inhibitors have been developed, which can be broadly classified into two categories:

-

Covalent (Irreversible) Inhibitors: These are often based on the scaffold of tranylcypromine (TCP), a monoamine oxidase inhibitor. They form a covalent adduct with the FAD cofactor, leading to irreversible inactivation of the enzyme.[3][7][14]

-

Non-Covalent (Reversible) Inhibitors: These compounds bind to the active site of LSD1 through non-covalent interactions, offering a potentially more controlled and selective inhibition.[1][18]

Table 2: Inhibitory Activity of Selected LSD1 Inhibitors

| Inhibitor | Type | LSD1 IC₅₀ (Enzymatic Assay) | Cell-Based IC₅₀ (Cell Line) | Citation(s) |

|---|---|---|---|---|

| Clinical Candidates | ||||

| Iadademstat (ORY-1001) | Covalent | 18 nM | Sub-nanomolar (AML differentiation) | [7] |

| Bomedemstat (IMG-7289) | Covalent | - | - | [1][3] |

| GSK2879552 | Covalent | - | - | [1][3] |

| Seclidemstat (SP-2577) | Non-Covalent | - | - | [1][3] |

| Pulrodemstat (CC-90011) | Non-Covalent | - | - | [1][3] |

| Preclinical/Tool Compounds | ||||

| Tranylcypromine (TCP) | Covalent | 5.6 µM | >20 µM (OVCAR-3) | [19][20] |

| GSK-690 | Non-Covalent | 90 nM | ~10 µM (THP-1, MV4-11 clonogenic) | [7] |

| Compound 21 | Non-Covalent | 2.1 µM | 0.89 µM (MGC-803) | [7] |

| Compound 14 | Non-Covalent | 0.18 µM | 0.93 µM (HepG2) |[20] |

Table 3: LSD1 Inhibitors in Clinical Trials

| Compound Name | Other Names | Mechanism | Status (Selected Indications) | Citation(s) |

|---|---|---|---|---|

| Iadademstat | ORY-1001, RG6016 | Covalent | Phase I/II (AML, Solid Tumors) | [1][3][7] |

| Bomedemstat | IMG-7289 | Covalent | Phase I/II (Myelofibrosis, AML) | [1][3][12] |

| GSK2879552 | - | Covalent | Phase I/II (SCLC, AML) | [1][3][12] |

| INCB059872 | - | Covalent | Phase I/II (Relapsed/Refractory Malignancies) | [1][3][12] |

| Seclidemstat | SP-2577 | Non-Covalent | Phase I/II (Ewing Sarcoma) | [1][3] |

| Pulrodemstat | CC-90011 | Non-Covalent | Phase I/II (AML, Myelodysplastic Syndromes) | [1][3][12] |

| Phenelzine | - | Covalent | Phase II (Prostate Cancer) | [1][3] |

| JBI-802 | - | Covalent | Phase I (Neuroendocrine/Small Cell Carcinoma) | [1] |

| Tranylcypromine | TCP | Covalent | Phase I/II (AML, Myelodysplastic Syndromes) |[1][3] |

Key Experimental Methodologies

Studying the function of LSD1 requires a combination of molecular and cellular biology techniques. Below are detailed protocols for key assays.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

ChIP-seq is used to identify the genome-wide binding sites of LSD1 or to map the distribution of its histone marks (e.g., H3K4me2).

Protocol:

-

Cell Cross-linking: Culture cells (e.g., 1x10⁷ cells per ChIP) to ~90% confluency. Add formaldehyde to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction by adding glycine.

-

Cell Lysis and Chromatin Shearing: Harvest and wash the cells. Lyse the cells to release nuclei. Isolate the chromatin and shear it into fragments of 200-500 bp using enzymatic digestion or sonication.[21]

-

Immunoprecipitation (IP): Pre-clear the chromatin lysate with Protein A/G magnetic beads. Incubate the cleared chromatin overnight at 4°C with a ChIP-grade primary antibody against LSD1 or the histone mark of interest.

-

Immune Complex Capture: Add Protein A/G magnetic beads to the chromatin-antibody mixture and incubate to capture the immune complexes.

-

Washing: Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specifically bound proteins and DNA.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads. Reverse the protein-DNA cross-links by incubating with NaCl at 65°C for several hours. Treat with RNase A and Proteinase K to remove RNA and proteins.

-

DNA Purification: Purify the DNA using phenol-chloroform extraction or a column-based kit.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified ChIP DNA and an input control sample. Perform high-throughput sequencing.

-

Data Analysis: Align sequence reads to a reference genome, perform peak calling to identify enrichment sites, and conduct downstream analyses like motif discovery and gene ontology.

Reverse Transcription-Quantitative PCR (RT-qPCR)

RT-qPCR is used to measure changes in the expression of specific genes following LSD1 inhibition or knockdown.[22][23]

Protocol:

-

Cell Treatment: Plate cells and treat with an LSD1 inhibitor or transfect with siRNA against LSD1 for the desired time.

-

Total RNA Extraction: Harvest cells and extract total RNA using a TRIzol-based method or a commercial kit.[22] Assess RNA quality and quantity using a spectrophotometer.

-

Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

Quantitative PCR (qPCR): Prepare a reaction mix containing cDNA template, forward and reverse primers for the gene of interest, and a SYBR Green or TaqMan-based qPCR master mix.

-

Amplification and Detection: Perform the qPCR reaction in a real-time PCR cycler. The instrument will monitor the fluorescence intensity at each cycle of amplification.

-

Data Analysis: Determine the quantification cycle (Cq) for each sample. Normalize the Cq value of the target gene to that of a housekeeping gene (e.g., GAPDH, ACTB). Calculate the relative fold change in gene expression using the ΔΔCq method.[24]

Cell Viability Assay (e.g., CCK-8 or MTT)

These colorimetric assays measure cell metabolic activity as an indicator of cell viability and proliferation, and are used to determine the cytotoxic effects of LSD1 inhibitors.[20][22]

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the LSD1 inhibitor. Include a vehicle-only control. Incubate for a specified period (e.g., 48-72 hours).

-

Reagent Incubation: Add the assay reagent (e.g., CCK-8 or MTT) to each well and incubate for 1-4 hours at 37°C. Viable cells with active metabolism will convert the tetrazolium salt in the reagent into a colored formazan product.

-

Absorbance Measurement: If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. Measure the absorbance of each well at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.

-

Data Analysis: Subtract the background absorbance. Normalize the absorbance values of the treated wells to the vehicle control wells to calculate the percentage of cell viability. Plot the viability percentage against the log of the inhibitor concentration and use a non-linear regression model to calculate the IC₅₀ value.

Conclusion and Future Perspectives

LSD1 is a master epigenetic regulator with a profound and well-documented role in the progression of numerous cancers. Its ability to control gene expression through both histone and non-histone substrates places it at the nexus of multiple oncogenic pathways. The strong correlation between LSD1 overexpression and poor patient prognosis underscores its clinical relevance. The development of potent and selective LSD1 inhibitors has provided a promising avenue for therapeutic intervention, with several agents now advancing through clinical trials.

Future research will likely focus on several key areas:

-

Combination Therapies: Exploring the synergy between LSD1 inhibitors and other anticancer agents, such as chemotherapy, immunotherapy (e.g., checkpoint inhibitors), or other epigenetic drugs, to overcome resistance.[7][10]

-

Biomarker Discovery: Identifying predictive biomarkers to stratify patients who are most likely to respond to LSD1-targeted therapies.

-

Scaffolding Functions: Further elucidating the non-enzymatic, scaffolding functions of LSD1 to develop novel therapeutic strategies that disrupt its protein-protein interactions.[10][19]

-

Resistance Mechanisms: Understanding the mechanisms by which cancer cells develop resistance to LSD1 inhibitors to devise strategies to circumvent or reverse it.

References

- 1. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | A state-of-the-art review on LSD1 and its inhibitors in breast cancer: Molecular mechanisms and therapeutic significance [frontiersin.org]

- 3. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Prognostic role of LSD1 in various cancers: evidence from a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | New Insights into the Histone Lysine Specific Demethylase (LSD1) Inhibitors for Cancer Treatment [frontiersin.org]

- 6. Systematic Review and Meta-Analysis of Lysine-Specific Demethylase 1 Expression as a Prognostic Biomarker of Cancer Survival and Disease Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Pharmacological Inhibition of LSD1 for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. [PDF] Advances toward LSD1 inhibitors for cancer therapy. | Semantic Scholar [semanticscholar.org]

- 13. LSD1: biologic roles and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 14. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mechanisms of carcinogenic activity triggered by lysine-specific demethylase 1A - PMC [pmc.ncbi.nlm.nih.gov]

- 16. LSD1 Promotes Bladder Cancer Progression by Upregulating LEF1 and Enhancing EMT - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Unlocking the dual role of LSD1 in tumor immunity: innate and adaptive pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

- 19. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 20. tandfonline.com [tandfonline.com]

- 21. Genome-wide ChIP-seq data with a transcriptome analysis reveals the groups of genes regulated by histone demethylase LSD1 inhibition in esophageal squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Upregulation of LSD1 promotes migration and invasion in gastric cancer through facilitating EMT - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Histone Demethylase LSD1 Regulates Kidney Cancer Progression by Modulating Androgen Receptor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 24. LSD1 ablation stimulates anti-tumor immunity and enables checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]

Epigenetic Regulation by LSD1 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

I. Executive Summary

Lysine-Specific Demethylase 1 (LSD1), a flavin-dependent monoamine oxidase, has emerged as a critical epigenetic regulator and a promising therapeutic target in oncology and other diseases. By removing methyl groups from histone and non-histone proteins, LSD1 plays a pivotal role in transcriptional regulation, cell differentiation, and proliferation. Its overexpression is frequently observed in various cancers, correlating with poor prognosis and drug resistance. This technical guide provides a comprehensive overview of the epigenetic regulation by LSD1 and the therapeutic potential of its inhibitors. We delve into the molecular mechanisms of LSD1, detail the landscape of inhibitors in clinical and preclinical development, present their quantitative biochemical and cellular activities in structured tables, and provide detailed protocols for key experimental assays. Furthermore, this guide includes visualizations of critical signaling pathways and experimental workflows to facilitate a deeper understanding of this dynamic field.

II. The Role of LSD1 in Epigenetic Regulation

LSD1, also known as KDM1A, is a key enzyme that removes mono- and di-methyl groups from histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[1][2][3] The specific demethylation activity of LSD1 is context-dependent and dictated by its association with different protein complexes. When part of the CoREST complex, LSD1 primarily demethylates H3K4, leading to transcriptional repression.[4] Conversely, in complex with nuclear hormone receptors like the androgen receptor, LSD1 can demethylate H3K9, resulting in transcriptional activation.[5]

Beyond its role in histone modification, LSD1 also targets several non-histone proteins for demethylation, including p53, DNMT1, and E2F1, thereby modulating their stability and function.[6] This multifaceted regulatory capacity places LSD1 at the nexus of numerous cellular processes, including stem cell maintenance, differentiation, and metabolism.[5] Dysregulation of LSD1 activity has been implicated in a wide range of cancers, including acute myeloid leukemia (AML), small cell lung cancer (SCLC), breast cancer, and prostate cancer, where it contributes to oncogenesis by silencing tumor suppressor genes and activating oncogenic pathways.[1][2][7]

III. LSD1 Inhibitors: A Therapeutic Approach

The critical role of LSD1 in cancer has spurred the development of numerous small molecule inhibitors. These inhibitors can be broadly classified into two categories: irreversible and reversible inhibitors.

-

Irreversible Inhibitors: Many of the first-generation and several clinical-stage LSD1 inhibitors are based on the tranylcypromine (TCP) scaffold, a monoamine oxidase (MAO) inhibitor that also targets LSD1.[8][9][10] These compounds form a covalent adduct with the FAD cofactor in the active site of LSD1, leading to its irreversible inactivation.[11]

-

Reversible Inhibitors: More recently, reversible LSD1 inhibitors have been developed. These compounds bind non-covalently to the enzyme's active site, offering a different pharmacological profile and potentially improved safety.[11]

The therapeutic strategy behind LSD1 inhibition in cancer is to reverse the aberrant epigenetic silencing of tumor suppressor genes and differentiation pathways. In AML, for instance, LSD1 inhibitors have been shown to induce differentiation of leukemic blasts into mature myeloid cells.[12] In solid tumors, these inhibitors can suppress tumor growth, induce apoptosis, and inhibit metastasis.[2][6][13]

IV. Quantitative Data on LSD1 Inhibitors

The following tables summarize the biochemical potency and selectivity of key LSD1 inhibitors that are either in clinical trials or are widely used preclinical tools.

Table 1: Biochemical Potency (IC50) of Clinical-Stage LSD1 Inhibitors

| Inhibitor (Alias) | Type | LSD1 IC50 (nM) | Reference(s) |

| Iadademstat (ORY-1001) | Irreversible | 18 | [11][14] |

| Bomedemstat (IMG-7289) | Irreversible | 56.8 | [4] |

| GSK-2879552 | Irreversible | 56.8 | [15] |

| INCB059872 | Irreversible | N/A | [11] |

| Pulrodemstat (CC-90011) | Reversible | 0.25 | [16][17] |

| Seclidemstat (SP-2577) | Reversible | 13 | [1][7] |

| JBI-802 | Irreversible (Dual LSD1/HDAC6) | 50 | [11] |

| Vafidemstat (ORY-2001) | Irreversible (Dual LSD1/MAO-B) | 101 | [12] |